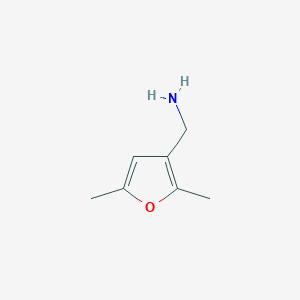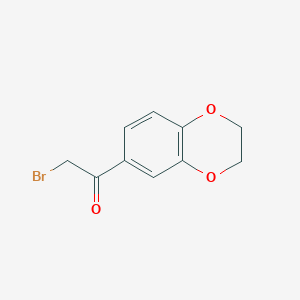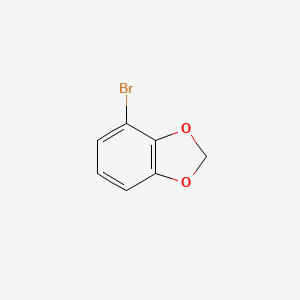
4-(Allyloxy)-3-bromobenzaldehyde
Vue d'ensemble
Description
4-(Allyloxy)benzaldehyde is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 g/mol . This compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
4-(Allyloxy)benzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride .Chemical Reactions Analysis
4-(Allyloxy)-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto Polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables were studied, and the optimal grafting conditions were determined .Applications De Recherche Scientifique
High-Voltage Direct Current (HVDC) Cable Insulation
4-(Allyloxy)-3-bromobenzaldehyde derivatives, such as 4-allyloxy-2-hydroxybenzophenone, have been studied for their potential in improving the electrical properties of polypropylene used in HVDC cables . The grafting of such compounds onto polypropylene can inhibit space charge accumulation, enhance volume resistivity, and increase DC breakdown strength, making it a promising material for eco-friendly cable insulation.
Organic Synthesis
The compound serves as a precursor for various aromatic compounds in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, while the allyloxy group’s double bond allows for addition reactions, enabling the creation of complex organic molecules with desired properties.
Material Science
Polymer Modification
The molecule can be used to modify polymers, enhancing their properties for specific applications. For instance, grafting onto polypropylene improves its suitability for use in high-voltage insulation due to better electrical properties .
Protective Group Strategy in Synthesis
Eco-Friendly Insulating Materials
Research into the grafting of derivatives of 4-(Allyloxy)-3-bromobenzaldehyde onto polypropylene suggests potential for creating environmentally friendly insulating materials that could replace traditional materials like cross-linked polyethylene in HVDC applications .
Electrical Property Enhancement
The introduction of polar functional groups and a conjugated structure through compounds like 4-allyloxy-2-hydroxybenzophenone can significantly improve the electrical properties of materials, which is crucial for applications in electronics and energy transmission .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSNZIXKSHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369047 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724746-23-0 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


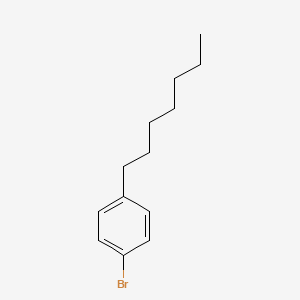




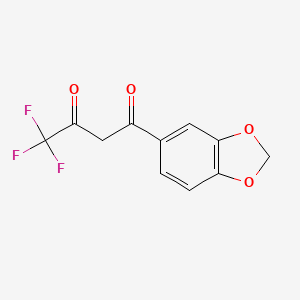
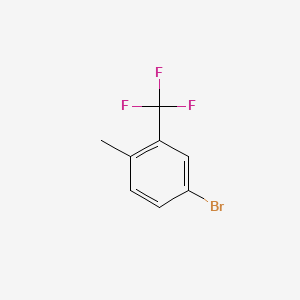

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
